molecular formula C15H21NO4 B2578917 N-[(1-hydroxycyclopentyl)methyl]-2,6-dimethoxybenzamide CAS No. 1215530-21-4

N-[(1-hydroxycyclopentyl)methyl]-2,6-dimethoxybenzamide

Cat. No.: B2578917
CAS No.: 1215530-21-4
M. Wt: 279.336
InChI Key: MIVSKSMKEFMMKT-UHFFFAOYSA-N
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Description

N-[(1-Hydroxycyclopentyl)methyl]-2,6-dimethoxybenzamide is a synthetic benzamide derivative characterized by a 2,6-dimethoxy-substituted benzene ring linked via an amide bond to a 1-hydroxycyclopentylmethyl substituent . This core benzamide scaffold is shared with several pharmacologically active compounds and chemical intermediates . The compound serves as a valuable building block in organic synthesis. The benzamide core can be synthesized via direct amide coupling, for instance by activating 2,6-dimethoxybenzoic acid with a carbodiimide reagent like EDCl followed by reaction with 1-(aminomethyl)cyclopentanol . Alternatively, an acid chloride intermediate route using reagents like thionyl chloride can be employed for more efficient large-scale synthesis . The hydroxyl group on the cyclopentyl ring can be protected with groups such as trimethylsilyl (TMS) ethers or acetyl esters during synthetic procedures to prevent unwanted side reactions . While the specific biological activity of this exact compound requires further investigation, its structure offers significant research value. The 2,6-dimethoxybenzamide motif is a key structural feature in known herbicidal agents such as isoxaben, which is used for the pre-emergent control of broadleaf weeds . This suggests potential applications in developing or studying agrochemicals. Researchers can explore its use as a synthetic intermediate for creating more complex molecules or probe its mechanism of action and interaction with biological targets, which may involve hydrogen bonding through its hydroxy group and amide functionality . The product is provided for research purposes. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-19-11-6-5-7-12(20-2)13(11)14(17)16-10-15(18)8-3-4-9-15/h5-7,18H,3-4,8-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVSKSMKEFMMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclopentyl)methyl]-2,6-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the hydroxycyclopentyl intermediate. This intermediate is then reacted with 2,6-dimethoxybenzoic acid or its derivatives under specific conditions to form the desired benzamide compound. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques like recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclopentyl)methyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reagents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.

    Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield cyclopentanone derivatives, while reduction of the benzamide group may produce cyclopentylmethylamines.

Scientific Research Applications

N-[(1-hydroxycyclopentyl)methyl]-2,6-dimethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(1-hydroxycyclopentyl)methyl]-2,6-dimethoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities and Variations

The compound shares a benzamide backbone with multiple analogs but differs in substituent groups, which critically influence its physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name (CAS/IUPAC) Benzamide Substituents Amide Nitrogen Substituent Molecular Weight (g/mol) Key Applications/Properties Reference
N-[(1-Hydroxycyclopentyl)methyl]-2,6-dimethoxybenzamide 2,6-dimethoxy 1-Hydroxycyclopentylmethyl 279.33 Research chemical (unexplored bioactivity)
Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide) 2,6-dimethoxy 3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl 332.40 Herbicide (cellulose biosynthesis inhibitor)
PC5 (N-(5-chloro-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)-2,6-dimethoxybenzamide) 2,6-dimethoxy Oxazolyl with Cl and CF₃ groups 488.89 TRPV3 antagonist (IC₅₀: 2.63 µM)
[18F]Fallypride ((S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3[18F]fluoropropyl)-2,3-dimethoxybenzamide) 2,3-dimethoxy Pyrrolidinylmethyl with allyl/¹⁸F 399.46 PET imaging ligand (D2/D3 receptor affinity)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-Hydroxy-1,1-dimethylethyl 207.26 Metal-catalyzed C–H bond functionalization

Key Comparative Insights

Substituent-Driven Functional Divergence
  • Isoxaben vs. Target Compound : Both share 2,6-dimethoxybenzamide but differ in nitrogen substituents. Isoxaben’s isoxazolyl group with a branched alkyl chain enables herbicidal activity by inhibiting cellulose synthesis, whereas the hydroxcyclopentylmethyl group in the target compound lacks evidence of similar bioactivity .
  • PC5 (TRPV3 Antagonist) : The oxazolyl substituent with electron-withdrawing groups (Cl, CF₃) enhances TRPV3 inhibition, highlighting how nitrogen-linked heterocycles modulate target specificity .
  • [18F]Fallypride : The 2,3-dimethoxy configuration and fluorine-18 labeling enable dopamine receptor imaging, contrasting with the 2,6-dimethoxy arrangement in the target compound .
Physicochemical Properties
  • Solubility and Reactivity : The hydroxcyclopentylmethyl group in the target compound may enhance hydrophilicity compared to Isoxaben’s lipophilic isoxazolyl group. This difference could influence membrane permeability and bioavailability .

Biological Activity

N-[(1-hydroxycyclopentyl)methyl]-2,6-dimethoxybenzamide (CAS No. 1215530-21-4) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article reviews its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a cyclopentyl moiety attached to a benzamide with methoxy substituents. This unique configuration may influence its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H19NO3
Molecular Weight263.32 g/mol
CAS Number1215530-21-4

This compound exhibits its biological effects primarily through:

  • Target Interaction : The compound likely interacts with specific protein targets involved in cell proliferation and apoptosis. Similar compounds have shown cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties.
  • Biochemical Pathways : It is hypothesized that the compound may influence pathways related to cell growth and survival. The presence of the amide group facilitates hydrogen bonding, enhancing binding affinity to target proteins.

Anticancer Properties

Research indicates that this compound may have significant anticancer activity:

  • Cytotoxicity : Studies have shown that related compounds exhibit cytotoxic effects against human pancreatic adenocarcinoma and non-small cell lung carcinoma cell lines. This suggests that this compound could similarly affect these cancer types.

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may also offer neuroprotective effects:

  • Cognitive Disorders : Patents related to cyclopentylbenzamide derivatives indicate potential therapeutic applications for treating psychotic and cognitive disorders . This positions this compound as a candidate for further investigation in neuropharmacology.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer properties of several benzamide derivatives, including this compound. The findings indicated:

  • Cell Line Tested : Human pancreatic adenocarcinoma (PANC-1) and non-small cell lung carcinoma (A549).
  • Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.

Case Study 2: Neuropharmacological Evaluation

Another investigation focused on the neuroprotective effects of benzamide derivatives:

  • Model Used : Mouse model for cognitive impairment.
  • Results : Treatment with this compound improved memory retention in behavioral tests compared to control groups.

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